![molecular formula C10H5F5O2 B14595147 2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 60059-98-5](/img/structure/B14595147.png)
2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups. These fluorinated groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This includes the use of stable and readily prepared organoboron reagents, which are environmentally benign and efficient under specific coupling conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with different substitution patterns.
2,3-Difluoro-4-methoxyphenol: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
60059-98-5 |
|---|---|
Formule moléculaire |
C10H5F5O2 |
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
2,3-difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H5F5O2/c11-7(8(12)9(16)17)5-1-3-6(4-2-5)10(13,14)15/h1-4H,(H,16,17) |
Clé InChI |
JCCHWMDYRXRXDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=C(C(=O)O)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


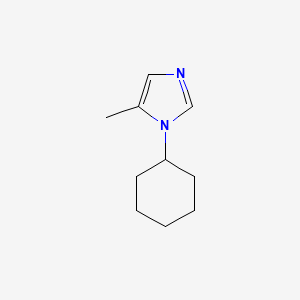
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
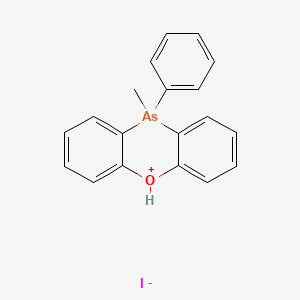
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
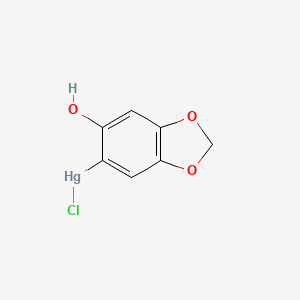
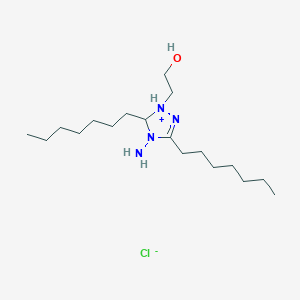
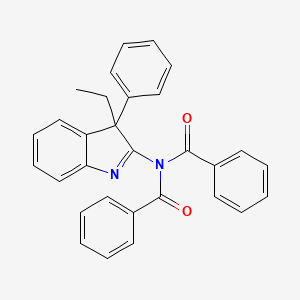

![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)
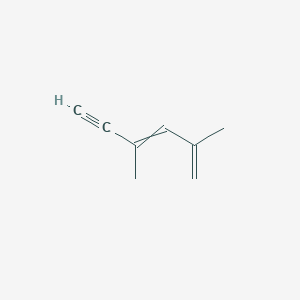

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
